

Theoretical Structural Analysis of 1-Mesitylguanidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Mesitylguanidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical structure of **1-Mesitylguanidine**, a substituted guanidine derivative of interest in medicinal chemistry and materials science. Guanidines are recognized for their high basicity and ability to form strong hydrogen bonds, properties that are central to their diverse applications, including in catalysis, coordination chemistry, and as therapeutic agents.[1] The introduction of a bulky mesityl group is expected to significantly influence the molecule's steric and electronic properties, impacting its conformation, reactivity, and potential intermolecular interactions.

This guide summarizes key structural parameters derived from theoretical modeling, outlines the computational methodologies employed for such analyses, and visualizes the molecular structure and potential interactions.

Molecular Structure and Geometry

The molecular structure of **1-Mesitylguanidine** (C₁₀H₁₅N₃) features a planar guanidinium core attached to a sterically demanding mesityl (2,4,6-trimethylphenyl) group.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the molecule's three-dimensional arrangement, including bond lengths, bond angles, and dihedral angles.[1][3]

The VSEPR (Valence Shell Electron Pair Repulsion) model predicts a trigonal planar geometry around the central carbon atom of the guanidine group, with bond angles of approximately

120°.[4] The nitrogen atoms also exhibit trigonal planar or trigonal pyramidal geometries, depending on their bonding and the presence of lone pairs.[3][5]

Illustrative Geometrical Parameters

The following table summarizes hypothetical, yet representative, geometric parameters for **1-Mesitylguanidine**, as would be obtained from a DFT optimization at a common level of theory (e.g., B3LYP/6-311+G(2d,p)).[1][6]

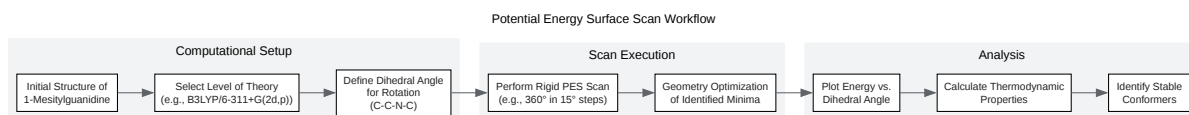
Parameter	Atoms Involved	Calculated Value
Bond Lengths (Å)		
C(guanidinyI)-N(imino)	1.28	
C(guanidinyI)-N(amino)	1.35	
C(guanidinyI)-N(mesityl)	1.40	
C(mesityl)-N(guanidinyI)	1.42	
Bond Angles (°)		
N-C-N (guanidinyI)	120.0	
C(mesityl)-N-C(guanidinyI)	125.0	
Dihedral Angle (°)		
C(mesityl ring)-C-N-C	45.0	

Note: These values are illustrative and would be precisely determined in a dedicated computational study.

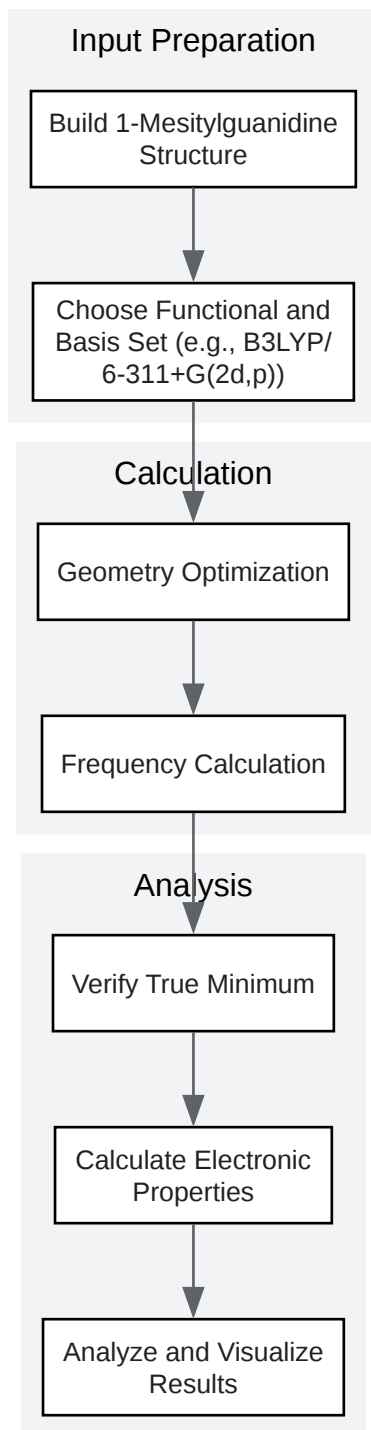
Conformational Analysis

The rotational barrier around the C(mesityl)-N(guanidinyI) bond is a key determinant of **1-Mesitylguanidine**'s conformational landscape. Due to steric hindrance from the ortho-methyl groups of the mesityl ring, free rotation is expected to be restricted. Conformational analysis helps identify stable conformers and the energy barriers between them.[7][8]

Computational methods such as Potential Energy Surface (PES) scans are employed to explore the different spatial arrangements of the molecule.^[7] These studies can reveal the most stable, low-energy conformations that are likely to be present under experimental conditions.



DFT Calculation Workflow

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